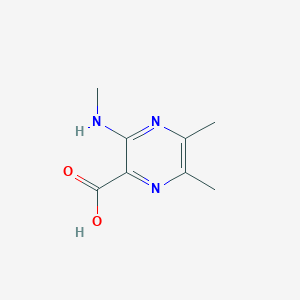
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring substituted with methyl and methylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . This process typically requires specific reaction conditions, including the use of appropriate electrolytes and controlled voltage to achieve the desired oxidation state.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Substitution reactions can occur at the methyl or methylamino groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In chemical reactions, its reactivity is influenced by the electronic properties of the pyrazine ring and the substituents attached to it.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but lacking the carboxylic acid and methylamino groups.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: A compound with a hydroxyl group and carboxamide functionality, used in different applications.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with a single methyl group and carboxylic acid functionality.
Uniqueness
5,6-Dimethyl-3-(methylamino)pyrazine-2-carboxylic acid is unique due to the presence of both methyl and methylamino groups on the pyrazine ring, which can influence its chemical reactivity and potential applications. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
90091-00-2 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
5,6-dimethyl-3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-4-5(2)11-7(9-3)6(10-4)8(12)13/h1-3H3,(H,9,11)(H,12,13) |
Clé InChI |
JMFHOPLPBLKLRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C(=O)O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


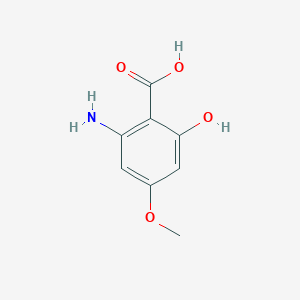
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)

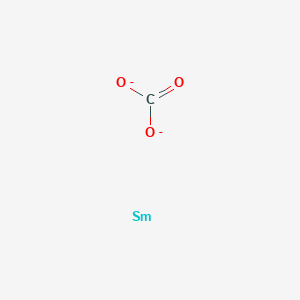
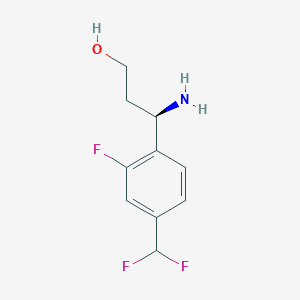
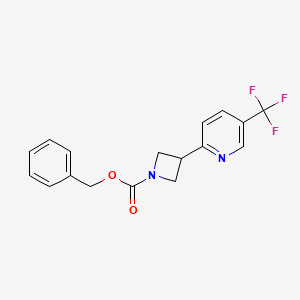
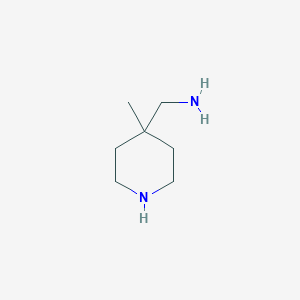
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
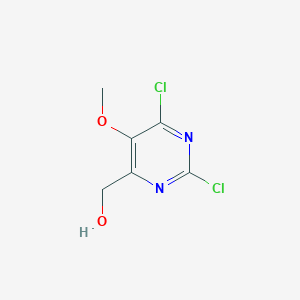
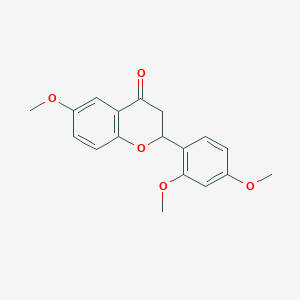
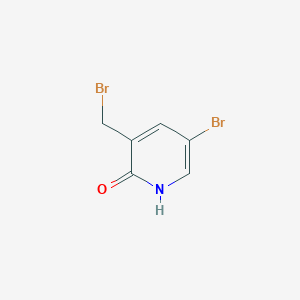
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
